molecular formula C22H22BrN2O.Cl<br>C22H22BrClN2O B15189243 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride CAS No. 58441-54-6

6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride

Cat. No.: B15189243
CAS No.: 58441-54-6
M. Wt: 445.8 g/mol
InChI Key: ZGRMAOZCTKUHPX-UHFFFAOYSA-M
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Description

EINECS 261-254-8, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound has significant applications in both military and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration of toluene in a controlled environment to ensure safety and efficiency. The final product is purified through crystallization and washing to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: By-products such as carbon dioxide and water.

    Reduction: Aminotoluenes and other reduced derivatives.

    Substitution: Various substituted toluenes depending on the reagents used.

Scientific Research Applications

2,4,6-trinitrotoluene has a wide range of applications in scientific research:

    Chemistry: Used as a standard explosive for studying detonation and explosive properties.

    Biology: Research on its effects on biological systems and potential detoxification methods.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Widely used in the production of explosives for mining and construction.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrotoluene: Similar structure but with two nitro groups.

    2,6-dinitrotoluene: Another dinitrotoluene isomer.

    1,3,5-trinitrobenzene: Similar trinitro compound but with a benzene ring instead of toluene.

Uniqueness

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties and stability compared to other nitro compounds.

Properties

CAS No.

58441-54-6

Molecular Formula

C22H22BrN2O.Cl
C22H22BrClN2O

Molecular Weight

445.8 g/mol

IUPAC Name

2-[4-(6-bromo-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;chloride

InChI

InChI=1S/C22H22BrN2O.ClH/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;/h4-12,26H,3,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

ZGRMAOZCTKUHPX-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Br)C.[Cl-]

Origin of Product

United States

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